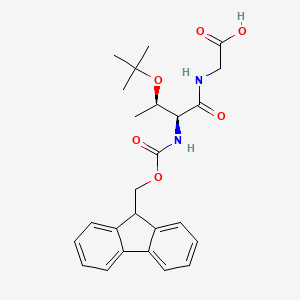

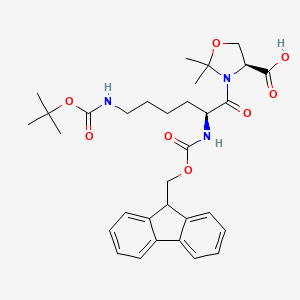

Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH

Overview

Description

Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH is a synthetic peptide, which is used in biochemistry and molecular biology applications. It is a peptide with three amino acids, Fmoc-Lys (Boc)-Ser (Psi(Me,Me)pro)-OH, and is widely used in research and development of therapeutic agents. This peptide is also known as Fmoc-Lysyl-Ser-Pseudoproline and is a derivative of the amino acid L-lysine. This peptide is known to be a highly stable and efficient peptide for use in laboratory experiments.

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH: plays a crucial role in SPPS, which is a preferred method for synthesizing peptides and proteins. This technique involves the sequential addition of amino acid residues to a growing peptide chain while attached to a solid support . The Fmoc group protects the amino terminus during synthesis, and the Boc group protects the side chain of lysine, ensuring specificity and efficiency in the peptide assembly process.

Drug Development

In medicinal chemistry, this compound is used to create peptides that can mimic natural bioactive peptides or create entirely new entities with potential therapeutic effects. Its use in drug development is pivotal for the creation of peptide-based drugs, which are gaining attention due to their high specificity and potency with relatively low toxicity .

Biochemistry Research

The compound is instrumental in studying protein-protein interactions, enzyme-substrate relationships, and other biochemical pathways. By incorporating modified amino acids like Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH into peptides, researchers can investigate the structure-function relationships of proteins .

Pharmacology

In pharmacological research, peptides containing Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH are used to study receptor-ligand interactions and to develop receptor agonists or antagonists. This can lead to the discovery of new drugs that can modulate biological pathways with high precision .

Biotechnology

This compound is used in biotechnological applications such as the production of synthetic antibodies, vaccines, and other biologically active peptides. The ability to introduce specific modifications through SPPS allows for the design of peptides with desired properties for various biotechnological uses .

Organic Synthesis

Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH: is also a valuable building block in organic synthesis. It allows chemists to introduce complexity and diversity into organic molecules, which is essential for the synthesis of complex natural products and new materials .

Chemical Engineering

In the field of chemical engineering, this compound is used to optimize the synthesis of peptides on an industrial scale. Its use can improve the efficiency and yield of peptide production processes, which is critical for the commercial production of peptide-based products .

Environmental Science

The adoption of greener solvents and methods in peptide synthesis, including the use of compounds like Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH , is an area of interest in environmental science. This approach aims to reduce the environmental impact of chemical processes and enhance sustainability .

properties

IUPAC Name |

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N3O8/c1-31(2,3)43-29(39)33-17-11-10-16-25(27(36)35-26(28(37)38)19-42-32(35,4)5)34-30(40)41-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,24-26H,10-11,16-19H2,1-5H3,(H,33,39)(H,34,40)(H,37,38)/t25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQJDNYUMSKATK-UIOOFZCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1450275.png)

![4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid](/img/structure/B1450277.png)

![N-[3-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1450278.png)

![2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B1450281.png)

![[3-(2-Chloroethoxy)phenyl]amine hydrochloride](/img/structure/B1450285.png)